molecular formula C30H25FN6O3S2 B2920526 N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide CAS No. 362510-05-2

N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B2920526
CAS No.: 362510-05-2
M. Wt: 600.69
InChI Key: XGKQALIBDOXVPV-UHFFFAOYSA-N
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Description

N-{[4-Benzyl-5-({2-[5-(4-Fluorophenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]-2-Oxoethyl}Sulfanyl)-4H-1,2,4-Triazol-3-yl]Methyl}Furan-2-Carboxamide is a heterocyclic compound featuring:

  • A 1,2,4-triazole core substituted with a benzyl group (C₆H₅CH₂–) and a sulfanyl-linked pyrazole moiety.
  • A 4,5-dihydro-1H-pyrazole ring bearing 4-fluorophenyl and thiophen-2-yl substituents.
  • A furan-2-carboxamide group attached via a methylene bridge.
    This structure integrates aromatic (benzyl, fluorophenyl, thiophene) and heterocyclic (triazole, pyrazole, furan) components, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25FN6O3S2/c31-22-12-10-21(11-13-22)24-16-23(26-9-5-15-41-26)35-37(24)28(38)19-42-30-34-33-27(17-32-29(39)25-8-4-14-40-25)36(30)18-20-6-2-1-3-7-20/h1-15,24H,16-19H2,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKQALIBDOXVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-benzyl-1,2,4-triazole and 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole. These intermediates are then coupled through various reaction mechanisms, including nucleophilic substitution and condensation reactions, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques, such as recrystallization and chromatography, are also crucial in the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name/ID Core Structure Substituents/R-Groups Biological Relevance (Inferred) Reference
Target Compound 1,2,4-Triazole + Pyrazole Benzyl, 4-fluorophenyl, thiophen-2-yl, furan-2-carboxamide Potential kinase/GPCR modulation -
[N-((4-(2,5-Dimethylphenyl)-5-((2-(5-(4-Methoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)-2-Oxoethyl)Thio)-4H-1,2,4-Triazol-3-yl)Methyl)Furan-2-Carboxamide] () 1,2,4-Triazole + Pyrazole 2,5-Dimethylphenyl, 4-methoxyphenyl, thiophen-2-yl, furan-2-carboxamide Enhanced solubility due to methoxy group
[5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide] () Pyrazole + 1,2,3-Triazole 4-Fluorophenyl, 4-methylphenyl, carbothioamide Antifungal/antibacterial activity
[Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]-4-Methylthiazole-5-Carboxylate] () Pyrazole + Thiazole 4-Chlorophenyl, 4-fluorophenyl, ethyl carboxylate COX-2 inhibition potential
Key Observations:
  • Triazole vs. Thiazole Cores : The target compound’s 1,2,4-triazole core () contrasts with thiazole-based analogs (), which may alter electronic properties and hydrogen-bonding capacity .
  • Fluorophenyl Groups : The 4-fluorophenyl group in the target compound and enhances metabolic stability and binding affinity via hydrophobic/π-π interactions .
  • Thiophene vs. Thiazole : Thiophen-2-yl (target compound) and thiazole () substituents influence electron delocalization, impacting reactivity and target engagement.

Critical Differentiation :

  • The target compound’s furan-2-carboxamide group is introduced via methylene bridging, unlike carboxylate esters in , which may improve oral bioavailability .
  • Tautomerism : The absence of νS-H bands (~2500–2600 cm⁻¹) in IR spectra () confirms the thione tautomer predominates in triazole derivatives, stabilizing the structure .

Spectral and Crystallographic Data

Table 2: Spectral Comparison of Key Functional Groups
Functional Group Target Compound (Expected) (Triazole-Thiones [7–9]) (Pyrazole-Carbothioamide)
C=O Stretching (IR) ~1660–1680 cm⁻¹ (furan carboxamide) Absent (post-cyclization) ~1680 cm⁻¹ (carbothioamide)
C=S Stretching (IR) ~1247–1255 cm⁻¹ 1247–1255 cm⁻¹ ~1250 cm⁻¹
NH Stretching (IR) ~3278–3414 cm⁻¹ 3278–3414 cm⁻¹ ~3300 cm⁻¹
¹³C-NMR (Carbonyl) ~165–170 ppm Not observed (C=O absent) ~170 ppm

Crystallography :

  • Analogs in and were resolved using SHELXL () and ORTEP (), confirming planar aromatic systems and bond lengths (e.g., C–S: ~1.68 Å in sulfanyl groups) .

Biological Activity

The compound N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features several notable functional groups, including:

  • Furan ring : Known for its role in various biological activities.
  • Triazole moiety : Often associated with antifungal and antimicrobial properties.
  • Pyrazole derivative : Linked to anti-inflammatory and anticancer activities.
  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.

Molecular Formula

The compound's molecular formula can be summarized as follows:

ElementCount
C24
H24
F1
N5
O3
S1

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and myelogenous leukemia (K562) cells. The mechanism of action often involves the induction of apoptosis and the disruption of critical signaling pathways.

Case Study: Anticancer Activity

In a comparative study, a derivative of the compound demonstrated an IC50 value of 7.4 µM against the K562 cell line. This selective activity was attributed to specific interactions between the compound and key protein residues involved in cell proliferation .

Antimicrobial Activity

The triazole component is particularly notable for its antifungal properties. Compounds with similar triazole structures have been shown to inhibit the growth of various fungi by interfering with ergosterol synthesis, a critical component of fungal cell membranes.

Research Findings

Studies have reported that triazole derivatives exhibit broad-spectrum antifungal activity. For example, a related compound demonstrated effective inhibition against Candida species and Aspergillus spp., highlighting the potential for therapeutic applications in treating fungal infections .

Anti-inflammatory Effects

Research indicates that compounds containing the pyrazole moiety often exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The anti-inflammatory activity is believed to result from the modulation of signaling pathways associated with inflammation. In vitro assays have shown that certain derivatives can significantly reduce levels of TNF-alpha and IL-6 in stimulated macrophages .

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